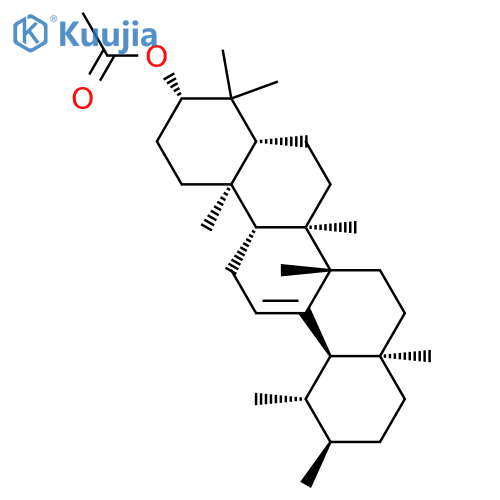

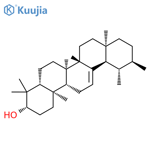

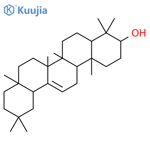

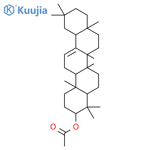

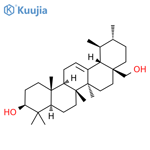

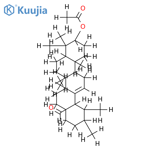

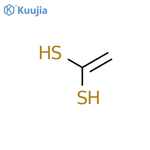

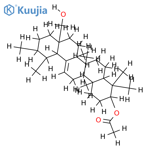

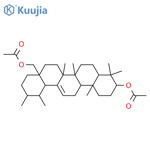

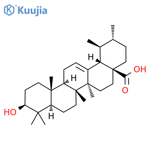

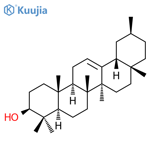

Preparation of derivatives of a mixture of α- and β-amyrin triterpenoids

,

Revista Brasileira de Farmacognosia,

2007,

17(2),

204-208